An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine
An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine
For researchers, scientists, and professionals in drug development, 5-Bromo-2,3-dimethoxypyrazine is a key heterocyclic building block. Its strategic placement of a bromine atom and two methoxy groups on the pyrazine ring makes it a versatile intermediate for creating a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility.
Core Chemical Properties
The fundamental physicochemical properties of 5-Bromo-2,3-dimethoxypyrazine are summarized below. These data are essential for designing synthetic routes and for the purification and characterization of its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 89466-19-3 | [1] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | [1][2] |
| InChIKey | UANBJBLRCNEFTC-UHFFFAOYSA-N | [1][2] |
| SMILES | COc1ncc(Br)nc1OC | [2] |
| Synonyms | 2-bromo-5,6-dimethoxypyrazine; 2,3-Dimethoxy-5-bromo pyrazine; Pyrazine, 5-bromo-2,3-dimethoxy- | [1] |
Reactivity and Synthetic Applications
The synthetic value of 5-Bromo-2,3-dimethoxypyrazine stems from the reactivity of the bromine atom. As an excellent leaving group, it readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse molecular fragments onto the pyrazine core.
The methoxy groups also influence the molecule's reactivity and physical properties, such as modulating the regioselectivity of further substitutions and affecting the solubility of derivative compounds. This makes the compound a highly adaptable building block for exploring a wide chemical space in the search for novel therapeutic agents. Pyrazine derivatives are a significant class of heterocyclic compounds found in many natural products and are known to exhibit anticancer and antituberculous activities. They are widely used in the rational design of drugs, particularly as kinase inhibitors for treating cancer and inflammatory diseases.[3]
Experimental Protocols
Detailed experimental protocols for 5-Bromo-2,3-dimethoxypyrazine are not extensively published. However, based on general procedures for similar bromo-substituted heterocycles, a representative protocol for a Suzuki cross-coupling reaction is provided below.[4] This reaction is a powerful method for forming biaryl compounds, which are common motifs in drug molecules.
Representative Protocol: Suzuki Cross-Coupling Reaction
Objective: To synthesize a 5-aryl-2,3-dimethoxypyrazine derivative.
Materials:
-
5-Bromo-2,3-dimethoxypyrazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask under an inert nitrogen atmosphere, combine 5-Bromo-2,3-dimethoxypyrazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to 85–95 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethoxypyrazine.
Spectroscopic Characterization
While specific, publicly available spectra for 5-Bromo-2,3-dimethoxypyrazine are limited, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: The proton spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton on the pyrazine ring. Two distinct singlets should also be present in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3 protons, representing the two methoxy groups.
-
¹³C NMR: The carbon spectrum will show six distinct signals. Four signals will be in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring (two of which are attached to methoxy groups, one to bromine, and one to a hydrogen). Two additional signals will appear in the aliphatic region (typically δ 50-60 ppm) for the two methoxy group carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. Vibrations for C-H stretching of the aromatic proton would appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy groups would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected in the 1000-1300 cm⁻¹ range.[5]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 218 and m/z 220. Fragmentation would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).
References
- 1. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]



